molecular formula C7H16N2O B1276600 4-(Aminomethyl)-1-methylpiperidin-4-ol CAS No. 26228-68-2

4-(Aminomethyl)-1-methylpiperidin-4-ol

Cat. No. B1276600
CAS RN: 26228-68-2
M. Wt: 144.21 g/mol
InChI Key: JUHFGHWNBYGKCW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(Aminomethyl)-1-methylpiperidin-4-ol and its derivatives has been a subject of interest due to their potential applications in pharmaceuticals. A short and efficient synthesis pathway for 4-aminomethyl-4-fluoropiperidines, which are closely related to the compound of interest, has been described using regioselective bromofluorination of N-Boc-4-methylenepiperidine . Another method for synthesizing 4-substituted-4-aminopiperidine derivatives involves isonipecotate as a starting material and employs Curtius rearrangement, which is a key step in the process . This method has been used to synthesize piperazino-piperidine based CCR5 antagonists, highlighting the versatility of the 4-aminopiperidine scaffold in medicinal chemistry.

Molecular Structure Analysis

The molecular structure and vibrational spectra of 4-Aminomethylpiperidine have been extensively studied using FT-IR and FT-Raman spectroscopy. The equilibrium geometrical parameters, bonding features, and vibrational wavenumbers were calculated using Hartree-Fock and density functional methods. The spectroscopic and natural bond orbital (NBO) analysis indicated the presence of intramolecular hydrogen bonds, electron delocalization, and steric effects within the molecule .

Chemical Reactions Analysis

The reactivity of 4-aminomethylpiperidine derivatives has been explored in various chemical reactions. For instance, 4-(4-Aminophenylamino)-2,2,6,6-tetramethylpiperidine was synthesized and its reactions with different acids were studied, leading to transformations into derivatives of 2-pyrrolidinone and dihydropyrimidinedione . Additionally, the etherification of 4-arylpiperidin-4-ols under acid-catalyzed conditions has been reported, demonstrating the reactivity of these compounds in forming 4-alkoxypiperidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Aminomethylpiperidine have been characterized through various computational methods. The calculated HOMO and LUMO energies suggest that charge transfer occurs within the molecule. The dipole moment, polarizability, anisotropy polarizability, and hyperpolarizability of the molecule have also been reported, providing insight into the electronic properties of the compound .

Scientific Research Applications

Reductive Amination in Synthetic Chemistry

4-Aminopiperidines, including compounds similar to 4-(Aminomethyl)-1-methylpiperidin-4-ol, are significant in synthetic chemistry for their role as intermediates. Their synthesis through reductive amination, as demonstrated by Senguttuvan, Murugavelu, and Nagarajan (2013), showcases their utility in producing compounds used as analgesics, neuroleptics, and antihistamines (Senguttuvan, Murugavelu, & Nagarajan, 2013).

Environmental and Health Considerations in Chemical Synthesis

Rodríguez et al. (2019) explored the use of 4-methylpiperidine, a related compound, in a less-polluting protocol for Fmoc group removal in peptide synthesis. Their study highlights the importance of finding environmentally friendly and less harmful methods in chemical processes (Rodríguez et al., 2019).

Biochemical Interactions and Molecular Recognition

The study of acetylcholine receptors and the affinity of various compounds, including 4-(Aminomethyl)-1-methylpiperidin-4-ol derivatives, was detailed by Abramson et al. (1974). They investigated how chemical structure influences affinity and activity at these receptors, providing insights into biochemical interactions at the molecular level (Abramson, Barlow, Franks, & Pearson, 1974).

Synthesis of Novel Compounds for Material Science and Biochemistry

Toniolo, Crisma, and Formaggio (1998) discussed the synthesis and application of a nitroxide spin-labeled amino acid derivative of 4-(Aminomethyl)-1-methylpiperidin-4-ol. Their work illuminates its potential as an inducer in peptides and as a probe in material science and biochemistry (Toniolo, Crisma, & Formaggio, 1998).

Applications in Medicinal Chemistry

Research by Prezzavento et al. (2007) demonstrated the synthesis of novel sigma receptor ligands, including derivatives of 4-phenylpiperidin-4-ol. This study highlights the compound's relevance in developing therapeutic agents, particularly in neurology and pharmacology (Prezzavento et al., 2007).

properties

IUPAC Name

4-(aminomethyl)-1-methylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-9-4-2-7(10,6-8)3-5-9/h10H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHFGHWNBYGKCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424441
Record name 4-(aminomethyl)-1-methylpiperidin-4-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26228-68-2
Record name 4-(Aminomethyl)-1-methyl-4-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26228-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(aminomethyl)-1-methylpiperidin-4-ol
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URL https://comptox.epa.gov/dashboard/DTXSID20424441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(aminomethyl)-1-methylpiperidin-4-ol
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Synthesis routes and methods I

Procedure details

Palladium hydroxide (2.3 g of 20% on carbon) was added to a solution of 1-methyl-4-nitromethylpiperidin-4-ol (11.57 g) in ethanol (120 mL). The mixture was placed under hydrogen pressure (50 psi, 3.4×105 Pa) on a Parr apparatus for 55 hours. The reaction mixture was filtered through a layer of CELITE filter aid and the filter cake was rinsed with methanol (100 mL). The filtrate was concentrated under reduced pressure to provide 10.18 g of 4-aminomethyl-1-methylpiperidin-4-ol as a thick oil.
Quantity
11.57 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
2.3 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A stirred mixture of 4-aminomethyl-4-hydroxy-piperidine-1-carboxylic acid tert-butyl ester (529 mg, 2.3 mmol) in tetrahydrofuran (15 ml) was added slowly with lithium aluminum hydride (0.88 g, 23 mmol) while maintaining the temperature at 0˜5° C. Upon completion of the addition, the mixture was stirred at 80° C. in oil bath overnight. The mixture was added with potassium sodium tartrate tetrahydrate (6.3 g, 22.3 mmol) and stirred for 8 hours at room temperature. The mixture was filtered and washed with tetrahydrofuran (10 ml×3). The combined organic extracts were concentrated under reduced pressure to give 4-aminomethyl-1-methyl-piperidin-4-ol (245 mg, 74%) as a white oil which was used as such.
Quantity
529 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.88 g
Type
reactant
Reaction Step Two
Quantity
6.3 g
Type
reactant
Reaction Step Three

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